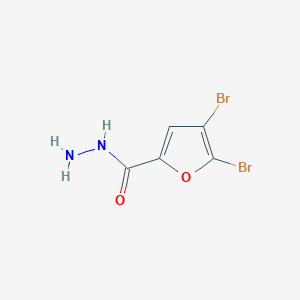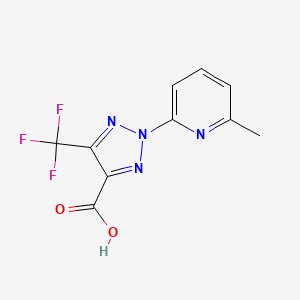
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and product quality.
化学反応の分析
Types of Reactions
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,4,5-Trimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
6-Oxopyrimidine: A related compound with a similar functional group.
Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group.
Uniqueness
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5-6(2)10-7(3)11(9(5)14)4-8(12)13/h4H2,1-3H3,(H,12,13) |
InChIキー |
PYCHNYFNTGYOHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N(C1=O)CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


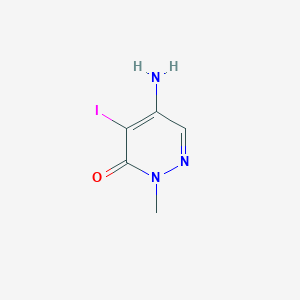

![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)
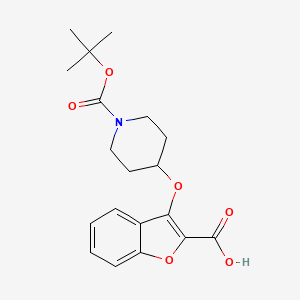
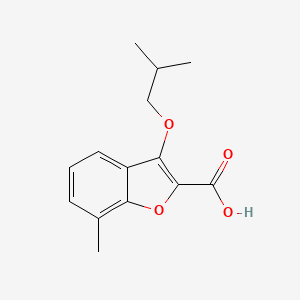

![2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)

